molecular formula C14H12N2OS B2691798 (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865181-07-3

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2691798
CAS No.: 865181-07-3
M. Wt: 256.32
InChI Key: RVWBBCRMRMKHRA-PFONDFGASA-N
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Description

This compound is a derivative of benzo[d]thiazole . It’s part of a class of compounds that have been studied for their potential antimycobacterial properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles .

Scientific Research Applications

Psychotropic and Anti-inflammatory Activity

A series of derivatives, including compounds related to (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, have been synthesized and evaluated for psychotropic, anti-inflammatory, and cytotoxic activities. These compounds have demonstrated significant sedative actions, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some also show antimicrobial action, with a notable correlation between their structural characteristics, physicochemical parameters, and biological results (Zablotskaya et al., 2013).

Synthesis Methodologies

The synthesis of benzo[d]thiazole derivatives, including the target compound, has been achieved through various methodologies. For instance, the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization method has been used for synthesizing fused benzoimidazothiazole derivatives (Mishra et al., 2014). This represents an innovative approach in the field of organic synthesis, contributing to the development of new compounds with potential biological activities.

Antimicrobial and Antituberculosis Activity

Benzothiazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for antimicrobial and antituberculosis activities. Compounds have been tested against selected bacteria and fungi, including Mycobacterium tuberculosis, demonstrating significant potential as antimicrobial agents (Sharma et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors for carbon steel in acidic environments. These compounds have shown significant inhibition efficiencies, providing extra stability against steel corrosion (Hu et al., 2016).

Anticancer Activity

Various benzothiazole derivatives have been synthesized and evaluated for their antitumor activities. Some derivatives exhibit selective cytotoxicity against tumorigenic cell lines, with significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Future Directions

While specific future directions for this compound are not detailed in the available sources, the study of similar compounds suggests a continued interest in the development of antimycobacterial agents .

Properties

IUPAC Name

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-9-16-11-5-3-4-6-12(11)18-14(16)15-13(17)10-7-8-10/h1,3-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWBBCRMRMKHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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